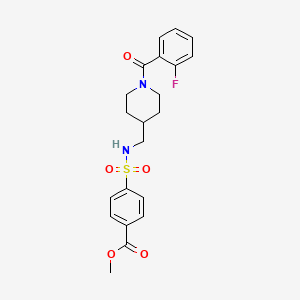

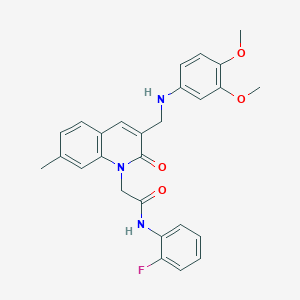

methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a chemical compound. It has a CAS Number of 1396860-32-4. The compound is related to N-{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}-, which has a CAS Number of 1185296-35-8 and a molecular weight of 353.31 .

Molecular Structure Analysis

The compound is related to N-{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}-, which has a linear formula of C16H27Cl2FN2O . The InChI code for this related compound is 1S/C16H25FN2O.2ClH/c1-20-11-8-18-12-14-6-9-19(10-7-14)13-15-4-2-3-5-16(15)17;;/h2-5,14,18H,6-13H2,1H3;2*1H .Applications De Recherche Scientifique

Cardiac Protection in Ischemia and Reperfusion

Methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has been studied for its potential application in cardiac protection, particularly in the context of ischemia and reperfusion. Research by Baumgarth, Beier, and Gericke (1997) indicates that compounds with a similar molecular structure have shown promise as Na+/H+ exchanger inhibitors. These inhibitors are beneficial for maintaining cellular integrity and functional performance during cardiac ischemia and reperfusion, and are explored as adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

Enantioselective Synthesis

The compound and its derivatives are also relevant in the field of organic synthesis, particularly in enantioselective processes. Liu et al. (2013) describe the use of similar compounds in the asymmetric cycloaddition reaction of N-sulfonylimines and enones or ynones. This method is a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones, which are significant in pharmaceutical synthesis (Liu et al., 2013).

Antibacterial Evaluation

Aziz‐ur‐Rehman et al. (2017) researched the synthesis and antibacterial evaluation of derivatives of methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate. These derivatives displayed valuable antibacterial properties, showcasing the compound's potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Chemical Analysis and Tagging Reagents

Toyo’oka et al. (1991) explored the use of related compounds as precolumn fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography. This application is crucial for chemical analysis, especially in detecting and quantifying small organic molecules (Toyo’oka et al., 1991).

Synthesis of Complex Molecules

Katritzky et al. (2007) studied the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), using secondary amines including compounds similar to methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate. This synthesis is significant for developing complex molecular structures for various applications (Katritzky et al., 2007).

Propriétés

IUPAC Name |

methyl 4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O5S/c1-29-21(26)16-6-8-17(9-7-16)30(27,28)23-14-15-10-12-24(13-11-15)20(25)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWNZIMUPMGXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)

![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2683020.png)

![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2683027.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2683029.png)

![5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2683034.png)

![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)

![Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)